molecular formula C15H14N4O3 B2783723 N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1170395-11-5

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2783723
M. Wt: 298.302
InChI Key: DMMRGTPRQKRTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as Cbz-PEP, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various scientific studies.

Scientific Research Applications

Antibacterial and Antifungal Agents

Studies have shown that pyrazole-1-carboxamide derivatives exhibit promising antibacterial activity. For instance, the design, synthesis, and QSAR studies of analogs derived from aminobenzothiazole nuclei have demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxicity, indicating their potential in developing non-toxic antibacterial agents (Palkar et al., 2017). Similarly, pyrazole-1-carboxamide derivatives have been synthesized and tested for antimicrobial activities, showcasing their utility in combating microbial infections (Sharshira & Hamada, 2011).

Antitubercular and Antimycobacterial Agents

Compounds within this chemical class have also been explored for their antitubercular and antimycobacterial properties. Thiazole-aminopiperidine hybrid analogues, for example, have been designed and synthesized, showing activity against Mycobacterium tuberculosis, highlighting their potential as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013). Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been identified as new anti-Mycobacterium tuberculosis agents with promising in vitro potency against drug-susceptible strains and clinically isolated multidrug-resistant strains (Tang et al., 2015).

Agricultural Applications

Research has also extended into the agricultural sector, where pyrazole carboxamide derivatives have been evaluated for their herbicidal activities. Novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, for instance, have shown effective herbicidal activity against various weeds, providing insights into developing selective herbicides with good crop safety profiles (Ohno et al., 2004).

Anticancer Research

In the field of cancer research, some pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. These studies have contributed to understanding the anticancer potential of pyrazole carboxamide derivatives, opening avenues for the development of novel cancer therapies (Hassan et al., 2014).

properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-2-19-10(7-8-17-19)15(21)18-12-9-5-3-4-6-11(9)22-13(12)14(16)20/h3-8H,2H2,1H3,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRGTPRQKRTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylbenzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide

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